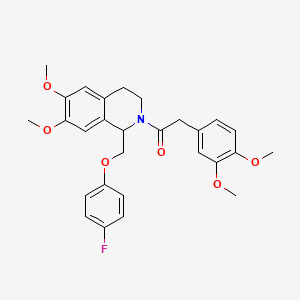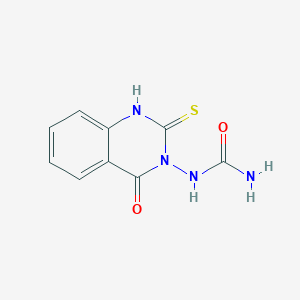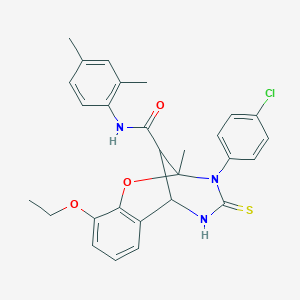
4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and sulfonamides, which undergo cyclization and functional group modifications to form the final product. Common reaction conditions may include the use of catalysts, solvents, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its mechanism of action and potential therapeutic applications through in vitro and in vivo studies.
Industry
In industry, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse chemical reactivity and potential biological activities make it a valuable candidate for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream signaling pathways can provide insights into its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide include other benzothiadiazine derivatives with varying substituents. Examples include:
- 2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 4-(2-oxobutyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substituents and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its unique properties can be leveraged for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H24N2O4S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-(3,3-dimethyl-2-oxobutyl)-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C21H24N2O4S/c1-14-10-11-16(12-15(14)2)23-20(25)22(13-19(24)21(3,4)5)17-8-6-7-9-18(17)28(23,26)27/h6-12H,13H2,1-5H3 |
Clave InChI |
WRTKYEFNWJZVKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214385.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214393.png)
![N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide](/img/structure/B11214409.png)
![(2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B11214412.png)
![1-(4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214430.png)

![1-(3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B11214442.png)
![7-(2,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11214448.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11214461.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B11214469.png)
![5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11214471.png)

